molecular formula C20H23ClN2O3 B2870658 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 954081-83-5

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2870658
CAS No.: 954081-83-5
M. Wt: 374.87
InChI Key: YCXUKDHXGNQDIV-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to a benzamide core, along with a phenylmorpholinoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-methoxybenzoic acid, followed by reduction to form the corresponding amine. This amine is then acylated to produce the benzamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • 4-chloro-N-methyl-3-(methylamino)sulfonylbenzamide
  • 5-chloro-2-methoxybenzoic acid

Uniqueness

Compared to similar compounds, 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to its phenylmorpholinoethyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its solubility, stability, and binding affinity, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-8-7-16(21)13-17(18)20(24)22-9-10-23-11-12-26-19(14-23)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXUKDHXGNQDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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